Cas no 188404-16-2 (2-Methyl-3-(2-methylphenyl)-1-propene)
2-Methyl-3-(2-methylphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-2-(2-methylprop-2-enyl)benzene
- 2-methyl-3-(2-methylphenyl)-1-propene
- CTK0E1970
- 2-(2-Methylprop-2-en-1-yl)toluene
- AG-A-29002
- OR01909
- 2-Methyl-3-(2-methylphenyl)prop-1-ene
- KB-173621
- 1-methyl-2-(2-methylprop-2-en-1-yl)benzene
- 188404-16-2
- AKOS016016697
- Benzene, 1-methyl-2-(2-methyl-2-propen-1-yl)-
- 1-Methyl-2-(2-methylallyl)benzene
- DB-192936
- MFCD01319551
- DTXSID70622319
- 2-Methyl-3-(2-methylphenyl)-1-propene
-
- MDL: MFCD01319551
- Inchi: 1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3
- InChI Key: JDFFFYNJWMYRJE-UHFFFAOYSA-N
- SMILES: C1(C=CC=CC=1C)CC(=C)C
Computed Properties
- Exact Mass: 146.10962
- Monoisotopic Mass: 146.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.878
- Boiling Point: 205.9°C at 760 mmHg
- Flash Point: 71°C
- Refractive Index: 1.506
- PSA: 0
- LogP: 3.11360
2-Methyl-3-(2-methylphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200123-2g |
2-methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 97% | 2g |
£453.00 | 2022-03-01 | |
| Fluorochem | 200123-5g |
2-methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 97% | 5g |
£1077.00 | 2022-03-01 | |
| Fluorochem | 200123-1g |
2-methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 97% | 1g |
£297.00 | 2022-03-01 | |
| TRC | M084630-250mg |
2-Methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 250mg |
$ 255.00 | 2022-06-04 | ||
| TRC | M084630-500mg |
2-Methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 500mg |
$ 425.00 | 2022-06-04 | ||
| Ambeed | A888141-1g |
2-Methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 95+% | 1g |
$271.0 | 2024-07-28 | |
| Ambeed | A888141-5g |
2-Methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 95+% | 5g |
$812.0 | 2024-07-28 | |
| Crysdot LLC | CD12101769-5g |
2-Methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 95+% | 5g |
$804 | 2024-07-24 | |
| A2B Chem LLC | AB14984-1g |
2-Methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 97% | 1g |
$375.00 | 2024-04-20 | |
| A2B Chem LLC | AB14984-2g |
2-Methyl-3-(2-methylphenyl)-1-propene |
188404-16-2 | 97% | 2g |
$548.00 | 2024-04-20 |
2-Methyl-3-(2-methylphenyl)-1-propene Suppliers
2-Methyl-3-(2-methylphenyl)-1-propene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-Methyl-3-(2-methylphenyl)-1-propene
Introduction to 2-Methyl-3-(2-methylphenyl)-1-propene (CAS No. 188404-16-2)
2-Methyl-3-(2-methylphenyl)-1-propene, identified by its Chemical Abstracts Service (CAS) number 188404-16-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural arrangement of a propene backbone substituted with a methyl group and a 2-methylphenyl group, has garnered attention for its potential applications in synthetic chemistry and as a building block for more complex molecular architectures.
The structural formula of 2-Methyl-3-(2-methylphenyl)-1-propene highlights its dual functionality, making it a valuable intermediate in the synthesis of various pharmacologically relevant compounds. The presence of the propene double bond provides a reactive site for polymerization or further alkylation, while the aromatic ring system enhances its interaction with biological targets. Such characteristics have positioned this compound as a candidate for exploration in drug discovery programs aimed at developing novel therapeutic agents.
In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to predict the reactivity and binding properties of 2-Methyl-3-(2-methylphenyl)-1-propene with high precision. These studies suggest that the compound may exhibit favorable interactions with enzymes and receptors involved in metabolic pathways, making it a promising scaffold for designing inhibitors or modulators. For instance, preliminary docking studies have indicated potential binding affinities with enzymes implicated in inflammation and pain signaling, which are key targets in the development of anti-inflammatory drugs.
The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by dehydrogenation or cross-coupling reactions to introduce the desired substituents. The use of advanced catalytic systems, such as palladium-based catalysts, has been shown to enhance reaction efficiency and selectivity, reducing unwanted side products. These methodologies align with current trends in green chemistry, emphasizing sustainable practices and minimal waste generation.
One of the most compelling aspects of 2-Methyl-3-(2-methylphenyl)-1-propene is its versatility as a precursor for heterocyclic compounds. By functionalizing the propene moiety or the aromatic ring, chemists can generate derivatives with diverse pharmacological profiles. For example, introduction of nitrogen-containing heterocycles has been associated with enhanced binding affinity to certain biological targets, a phenomenon widely observed in many successful drugs. This adaptability makes CAS No. 188404-16-2 an attractive candidate for medicinal chemists seeking novel lead compounds.
Recent publications have explored the photochemical properties of 2-Methyl-3-(2-methylphenyl)-1-propene, revealing interesting behaviors under controlled irradiation conditions. These studies have opened new avenues for applications in photodynamic therapy and material science, where light-induced reactions play a crucial role. The compound's ability to undergo photoisomerization or photocycloaddition reactions under specific wavelengths offers opportunities for designing smart materials or stimuli-responsive drug delivery systems.
The industrial relevance of CAS No. 188404-16-2 extends beyond academic research into practical applications. Its incorporation into polymer matrices has been investigated for developing novel materials with enhanced mechanical properties or optical characteristics. Such polymers could find use in electronics, coatings, or biomedical implants, where precise molecular architecture is critical for performance. The growing demand for high-performance materials underscores the importance of compounds like 2-Methyl-3-(2-methylphenyl)-1-propene in advancing material science frontiers.
Ethical considerations are also integral to the research and development lifecycle of CAS No. 188404-16-2. Ensuring that synthetic pathways are environmentally benign and that derivatives are developed responsibly are paramount concerns for modern chemists. Collaborative efforts between academia and industry are fostering innovations that prioritize sustainability without compromising efficacy, reflecting a broader commitment to ethical scientific practices.
Looking ahead, the future prospects for CAS No. 188404-16-2 appear promising as more research uncovers its potential applications across multiple domains. Continued exploration into its chemical reactivity and biological interactions will likely yield groundbreaking discoveries that benefit both human health and technological advancement. The compound stands as a testament to how fundamental research can lead to transformative outcomes when guided by rigorous scientific inquiry and interdisciplinary collaboration.
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